molecular formula C15H13N3O3 B8468503 (7-Oxo-1-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate CAS No. 88570-08-5

(7-Oxo-1-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate

Cat. No. B8468503
CAS RN: 88570-08-5
M. Wt: 283.28 g/mol
InChI Key: MIDIYESNYPDAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Oxo-1-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-Oxo-1-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Oxo-1-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88570-08-5

Product Name

(7-Oxo-1-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

(7-oxo-1-phenylpyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate

InChI

InChI=1S/C15H13N3O3/c1-11(19)21-10-12-9-15(20)18-14(16-12)7-8-17(18)13-5-3-2-4-6-13/h2-9H,10H2,1H3

InChI Key

MIDIYESNYPDAER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=O)N2C(=N1)C=CN2C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-chloromethyl-1-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one (5.2 g), prepared according to Example 1, was dissolved in dimethylformamide (30 ml) and reacted with anhydrous potassium acetate (4 g) under stirring at room temperature for 20 hours. After dilution with ice water the precipitate was filtered and washed with water to give 5-acetoxymethyl-1-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one, m.p. 172°-175° C., (4.9 g) which was hydrolized by treatment with 8% HCl (50 ml) under stirring at 90° C. for 30 minutes. The reaction mixture was neutralized with 35% NaOH and the precipitate was filtered and washed with water to give 5-hydroxymethyl-1-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one, m.p. 241°-242° C., (4.1 g), which was reacted with dicyclohexylcarbodiimide (8 g) in benzene (60 ml) and dimethylsulphoxide (15 ml) in the presence of trifluoroacetic acid (0.6 ml) and pyridine (1 ml) under stirring at room temperature for 20 hours. After treatment with oxalic acid bihydrate (1.8 g) at room temperature, the precipitate of dicyclohexylurea was filtered off and the organic solution was evaporated in vacuo to dryness: the residue was purified over a SiO2 column using chloroform: ethyl acetate=95:5 as eluent. The 7-formyl-1-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one so obtained (2.5 g) was reacted with the ylide obtained by treatment of (3-pyridyl)-methyl-triphenylphosphonium chloride (4.2 g) with potassium tert-butoxide (1.25 g) in dimethylsulphoxide (20 ml) at room temperature for 30 minutes. After dilution with ice water the precipitate was filtered and washed with water: crystallization from isopropyl alcohol gave 2.05 g of 1-phenyl-5-trans-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one, m.p. 221°-224° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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